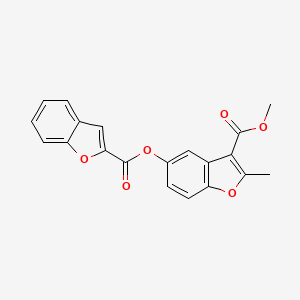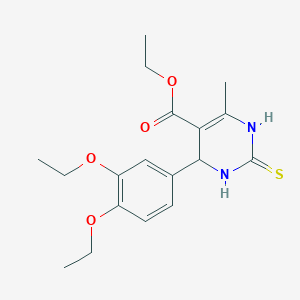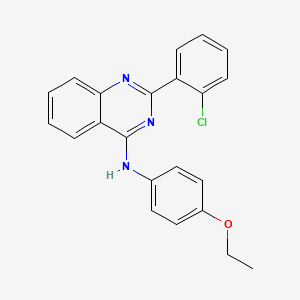![molecular formula C23H23BrO6 B11647509 3-methylbutyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11647509.png)
3-methylbutyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylbutyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that features a unique combination of functional groups, including an ester, a bromophenoxy group, and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The bromophenoxy group is then introduced via a nucleophilic substitution reaction, where a brominated phenol reacts with the chromenone intermediate. Finally, the esterification of the resulting compound with 3-methylbutanol and propanoic acid completes the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, as well as the employment of catalysts to enhance the efficiency of the nucleophilic substitution and esterification reactions.
Chemical Reactions Analysis
Types of Reactions
3-methylbutyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various types of chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the bromophenoxy group under basic conditions.
Major Products Formed
Oxidation: Quinones derived from the chromenone moiety.
Reduction: Alcohols resulting from the reduction of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methylbutyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate depends on its interaction with various molecular targets. The chromenone moiety can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenoxy group can enhance the compound’s binding affinity to specific targets, while the ester group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-methylbutyl 2-methylpropanoate
- 3-methylbutyl isobutyrate
- isoamyl isobutyrate
- 3-methyl-1-butyl isobutyrate
- isobutyric acid, isopentyl ester
- isopentyl isobutyrate
Uniqueness
3-methylbutyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenoxy group and the chromenone moiety differentiates it from other similar compounds, potentially leading to unique applications in various fields.
Properties
Molecular Formula |
C23H23BrO6 |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
3-methylbutyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C23H23BrO6/c1-14(2)10-11-27-23(26)15(3)29-16-8-9-17-20(12-16)28-13-21(22(17)25)30-19-7-5-4-6-18(19)24/h4-9,12-15H,10-11H2,1-3H3 |
InChI Key |
VPBSSMQMNJLVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-5-imino-6-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647428.png)
![ethyl 2-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate](/img/structure/B11647443.png)
![1-[(3-Bromophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate](/img/structure/B11647456.png)
![(2E)-2-{[(2-bromophenyl)carbonyl]amino}-3-(furan-2-yl)prop-2-enoic acid](/img/structure/B11647467.png)

![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methylbenzyl)piperazine](/img/structure/B11647477.png)

![1-(2-Bromobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B11647489.png)

![4-({[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B11647494.png)

![3-methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11647504.png)
![2-ethoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B11647507.png)
![N-(4-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide](/img/structure/B11647508.png)
